Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid
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Overview
Description
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl ring structure and tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the cyclobutyl ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid can be compared with other cyclobutyl-containing compounds and tert-butoxycarbonyl-protected molecules. Similar compounds include:
Cyclobutylacetic acid: Lacks the tert-butoxycarbonyl group.
tert-Butoxycarbonyl-protected amino acids: Differ in the core structure but share the protecting group.
The uniqueness of this compound lies in its combination of the cyclobutyl ring and the tert-butoxycarbonyl group, which imparts distinct chemical and biological properties.
Biological Activity
Rel-2-((1R,3R)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is a synthetic organic compound characterized by its cyclobutyl structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features, which include chirality and functional groups that may influence biological activity.
Chemical Structure and Properties
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- IUPAC Name : 2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid
- InChI Key : ABKOQFAEZHVNFY-UHFFFAOYSA-N
The compound's structure includes a cyclobutane ring, which contributes to its rigidity and potential interactions with biological targets. The tert-butoxycarbonyl group serves as a protecting group, commonly used in organic synthesis to shield reactive amines.
- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction could influence metabolic pathways or signal transduction mechanisms.
- Receptor Binding : Due to its chiral centers, the compound might selectively bind to specific receptors, which can lead to varied biological responses.
- Synthesis of Bioactive Molecules : As a building block in organic synthesis, it can be transformed into more complex molecules that may possess significant biological activities.
Comparative Analysis with Similar Compounds
The structural features of this compound allow for comparisons with other biologically active compounds:
Compound Name | Structural Features | Known Biological Activity |
---|---|---|
Cyclobutylacetic Acid | Lacks the Boc protecting group | Limited studies; potential metabolic effects |
tert-Butoxycarbonyl-Protected Amino Acids | Shares the Boc group but differs in core structure | Commonly used in drug development |
Other Cyclobutane Derivatives | Varying substituents on the cyclobutane ring | Varies widely; some show anti-cancer properties |
Synthesis and Research Applications
The synthesis of this compound typically involves several steps:
- Formation of Cyclobutyl Ring : Synthesized through cyclization reactions using suitable precursors.
- Introduction of the Boc Group : Achieved using tert-butoxycarbonyl chloride in the presence of a base.
- Acetylation : Final step involves acetylation to yield the acetic acid derivative.
These synthetic routes highlight the compound's utility as a precursor for further modifications leading to biologically active derivatives.
Case Studies and Research Findings
While direct case studies focusing solely on this compound are scarce, research on similar compounds provides valuable insights:
- VHL Inhibitors : Studies on structurally related compounds have demonstrated their ability to inhibit the von Hippel-Lindau (VHL) tumor suppressor protein, suggesting potential applications in cancer therapy .
- Drug Development Intermediates : Compounds with similar protecting groups are frequently employed as intermediates in drug synthesis, indicating their relevance in pharmaceutical research .
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutyl]acetic acid |
InChI |
InChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
ABKOQFAEZHVNFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)CC(=O)O |
Origin of Product |
United States |
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